4-tert-Butylcyclohexyl acetate
Description
Significance in Chemical Sciences and Research Context
The significance of 4-tert-butylcyclohexyl acetate (B1210297) in the chemical sciences is multifaceted. It is widely recognized and used as a fragrance ingredient in a variety of consumer products, including soaps, detergents, and shampoos. chemicalbook.comresearchgate.net Its application in perfumery is a direct result of the distinct olfactory characteristics of its isomers. chemicalbook.comalmacgroup.com
In the context of materials science research, 4-tert-butylcyclohexyl acetate has been used in studies on the encapsulation of fragrances. For instance, it has been employed as a model fragrance compound in the development of high-loading fragrance encapsulation systems based on polymer blends of ethylcellulose, hydroxypropyl methylcellulose, and poly(vinyl alcohol). chemicalbook.com
Furthermore, the compound serves as a crucial subject in synthetic and mechanistic organic chemistry. Research has focused on developing stereoselective synthetic routes to its isomers, often comparing traditional chemical methods with modern biocatalytic processes. almacgroup.commdpi.com The synthesis typically involves the catalytic hydrogenation of 4-tert-butylphenol (B1678320) to produce 4-tert-butylcyclohexanol (B146172), which is then acetylated. chemicalbook.comgoogle.com The choice of catalyst, such as Raney nickel or rhodium-on-carbon, can significantly influence the resulting ratio of isomers. chemicalbook.com The study of its synthesis and reactivity provides insights into reaction mechanisms and the development of more efficient, environmentally friendly chemical processes. researchgate.netmdpi.com For example, research has explored the use of alcohol dehydrogenases (ADHs) and lipases for the stereoselective production of specific isomers, highlighting a move towards greener chemistry. mdpi.comvapourtec.com
The compound and its precursors are also foundational in studies of conformational analysis. The bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a specific chair conformation, making it an excellent model for studying the effects of substituent orientation (axial vs. equatorial) on reactivity and physical properties. rsc.org
Isomeric Forms and Stereochemical Considerations
This compound exists as two geometric isomers: cis-4-tert-butylcyclohexyl acetate and trans-4-tert-butylcyclohexyl acetate. chemicalbook.comnist.gov These stereoisomers possess the same chemical formula and connectivity but differ in the spatial arrangement of the acetate and tert-butyl groups on the cyclohexane ring. nist.gov This difference in stereochemistry leads to distinct physical and sensory properties.
The stereochemical properties of these isomers are best understood by considering the chair conformation of the cyclohexane ring. The large tert-butyl group has a strong preference for the equatorial position to minimize steric strain. rsc.org This conformational lock dictates the orientation of the acetate group at the C-1 position.
In the trans-isomer , the acetate group is also in an equatorial position. This diequatorial arrangement is the thermodynamically more stable conformation. mdpi.comrsc.org
In the cis-isomer , the acetate group is forced into the axial position. This axial orientation makes the cis-isomer the thermodynamically less stable of the two. mdpi.comrsc.org
The distinction between the isomers is critical, particularly in fragrance applications. The cis-isomer is often described as having a more intense, floral, creamy, and sweet odor, which is frequently considered more desirable in perfumery. chemicalbook.comalmacgroup.com In contrast, the trans-isomer possesses a rich, woody odor. chemicalbook.com
Due to the higher value placed on the fragrance profile of the cis-isomer, much research has focused on synthetic methods that maximize its yield. almacgroup.commdpi.com Classical synthetic routes often produce mixtures rich in the more stable trans-isomer. mdpi.comvapourtec.comresearchgate.net Consequently, significant academic and industrial research has been dedicated to developing stereoselective routes, such as hydrogenation with specific catalysts (e.g., rhodium) or biocatalytic reductions, to produce higher ratios of the desired cis-isomer. almacgroup.commdpi.comgoogle.com The analysis of the cis-trans ratio in commercial mixtures is typically performed using gas chromatography. chemicalbook.com
Table 1: Comparison of this compound Isomers
Table 2: Compound Names Mentioned in this Article
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-tert-butylcyclohexyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-9(13)14-11-7-5-10(6-8-11)12(2,3)4/h10-11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZRJSQZCBXRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(CC1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027974, DTXSID701014582, DTXSID70893643 | |
| Record name | 4-tert-Butylcyclohexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-tert-Butylcyclohexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-Butylcyclohexyl acetate, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Dry Powder, Water or Solvent Wet Solid, Liquid; Liquid | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
32210-23-4, 1900-69-2, 10411-92-4 | |
| Record name | 4-tert-Butylcyclohexyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32210-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylcyclohexanyl acetate, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001900692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylcyclohexyl acetate, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010411924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylcyclohexyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032210234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylcyclohexyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate, cis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate, trans- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-tert-Butylcyclohexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-tert-Butylcyclohexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-Butylcyclohexyl acetate, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-tert-butylcyclohexyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-tert-butylcyclohexyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-tert-butylcyclohexyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-BUTYLCYCLOHEXYL ACETATE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN4PL52AKL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-TERT-BUTYLCYCLOHEXANYL ACETATE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATR4EHD017 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis Pathways
Stereoselective synthesis is crucial for producing specific isomers of 4-tert-butylcyclohexyl acetate (B1210297). Classical synthetic routes often yield mixtures of isomers, with the thermodynamically more stable trans isomer frequently being the major product. mdpi.com However, the cis isomer is often the more desired fragrance component. almacgroup.com To address this, significant research has focused on pathways that offer precise stereocontrol.
Biocatalysis has emerged as a powerful tool for the stereoselective synthesis of 4-tert-butylcyclohexyl acetate precursors. Enzymes, operating under mild conditions, can exhibit high specificity, leading to the production of the desired stereoisomers with high purity. almacgroup.com
The stereoselective reduction of the prochiral ketone, 4-tert-butylcyclohexanone (B146137), is a key step in accessing the desired cis-4-tert-butylcyclohexanol, the direct precursor to cis-4-tert-butylcyclohexyl acetate. mdpi.comalmacgroup.com Alcohol dehydrogenases (ADHs), a class of carbonyl reductase (CRED) enzymes, are particularly effective for this transformation. almacgroup.com
These enzymes facilitate the asymmetric reduction of the ketone, and by selecting the appropriate enzyme, one can direct the synthesis towards either the cis or trans alcohol isomer with high diastereomeric excess (de). mdpi.comalmacgroup.com For the reaction to proceed at a preparative scale, a cofactor recycling system is necessary. The nicotinamide (B372718) cofactor (NADH or NADPH) is used in catalytic amounts and continuously regenerated. Common recycling systems include using glucose and glucose dehydrogenase (GDH) or employing a substrate-coupled approach with an alcohol like isopropanol (B130326), which also serves as a co-solvent. mdpi.comalmacgroup.com
Research has demonstrated the screening of various commercial ADHs to identify the most effective catalysts. In one study, a screening of 18 ADHs found five enzymes that provided high conversions and good to excellent diastereomeric excess for the cis-alcohol. mdpi.com Another screening of a carbonyl reductase enzyme kit also identified enzymes capable of producing either the cis or trans isomer with 100% de. almacgroup.com
Table 1: Selected Carbonyl Reductase (CRED) Screening Results for the Reduction of 4-tert-Butylcyclohexanone
| Entry | Enzyme | Isomer Produced | Conversion (%) | Diastereomeric Excess (de, %) |
|---|---|---|---|---|
| 1 | A161 | cis | >95 | 100 |
| 2 | N151 | trans | 95 | 100 |
Data sourced from a study on biocatalytic routes to woody acetate precursors. almacgroup.com
Further process development using the NADH-dependent CRED enzyme A161 has shown the feasibility of scaling up this biocatalytic reduction. almacgroup.com
Following the production of the desired alcohol stereoisomer, the final step is esterification. Lipases are widely used enzymes for this transformation, catalyzing the acylation of alcohols with high efficiency and selectivity. mdpi.compolimi.it Candida antarctica lipase (B570770) A (CALA) has been identified as a particularly effective catalyst for the acetylation of cis-4-tert-butylcyclohexanol. mdpi.comresearchgate.netvapourtec.com
The reaction is typically carried out in an organic solvent such as methyl tert-butyl ether (MTBE), using an acyl donor like vinyl acetate. mdpi.com The use of vinyl acetate is advantageous as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible and driving it to completion. CALA has been shown to be effective for the acylation of both cis- and trans-4-tert-butylcyclohexanol. mdpi.com
Table 2: Screening of Lipases for the Acetylation of cis-4-tert-butylcyclohexanol
| Entry | Lipase | Conversion (%) in 18h |
|---|---|---|
| 1 | Candida antarctica lipase A (CALA) | >99 |
| 2 | Candida rugosa lipase (CRL) | 5 |
| 3 | Rhizomucor miehei lipase (RML) | <5 |
| 4 | Thermomyces lanuginosus lipase (TLL) | <5 |
| 5 | Pseudomonas cepacia lipase (PCL) | <5 |
Data sourced from a study on the biocatalytic synthesis of woody acetate. mdpi.com
In other research, Porcine pancreas lipase (PPL) was used for the acetylation of 4-tert-butylcyclohexanol (B146172). The study found that while the direct reaction gave a low yield (<10%), anchoring the alcohol within a β-cyclodextrin acetate cavity significantly increased the yield to 86.6%. researchgate.net This method preferentially facilitated the esterification of the trans isomer.
Catalytic hydrogenation is a conventional and widely studied method for producing 4-tert-butylcyclohexanol, the precursor to the acetate ester. This can be achieved either by the hydrogenation of 4-tert-butylphenol (B1678320) or the stereoselective reduction of 4-tert-butylcyclohexanone. almacgroup.comnacatsoc.org
The hydrogenation of 4-tert-butylphenol over supported metal catalysts (e.g., Rh, Ru, Pt, Pd, Ni) typically yields a mixture of cis and trans isomers. nacatsoc.orgresearchgate.net The stereoselectivity of this reaction is highly dependent on the catalyst, solvent, and reaction conditions. nacatsoc.orgoup.com For instance, hydrogenation in acidic solutions tends to favor the formation of cis-4-tert-butylcyclohexanol, while basic conditions often lead to the trans isomer. nacatsoc.org A process using a rhodium-on-carbon catalyst in the presence of hydrochloric acid or sulfuric acid can achieve cis/trans ratios of approximately 80:20 to 90:10. almacgroup.com A notable advancement involves using a rhodium on carbon catalyst with hydrochloric acid in supercritical carbon dioxide as the solvent, which achieved a high cis ratio of 90%. oup.com
Alternatively, the stereoselective hydrogenation of 4-tert-butylcyclohexanone offers a more direct route to the desired alcohol isomer. Ruthenium-aminophosphine complexes in the presence of a base have proven to be very effective catalysts, producing cis-4-tert-butylcyclohexanol with high yields and selectivities of up to 96:4 (cis/trans). almacgroup.comgoogle.comgoogle.com More recently, novel iridium catalysts with ferro-based amino-phosphine-binol (f-amphbinol) ligands have demonstrated excellent performance, achieving cis/trans ratios greater than 99:1.
Table 3: Catalytic Hydrogenation of 4-tert-butylcyclohexanone
| Catalyst System | Isomer Favored | Selectivity (cis:trans) | Reference |
|---|---|---|---|
| Rhodium on Carbon with HCl | cis | ~80:20 - 90:10 | almacgroup.com |
| Ruthenium-aminophosphine complex with base | cis | 95:5 - 96:4 | almacgroup.comgoogle.com |
To enhance the technological viability of enzymatic methods, continuous-flow processes have been designed for the synthesis of cis-4-tert-butylcyclohexyl acetate. mdpi.comvapourtec.com These systems integrate the enzymatic reduction and esterification steps, often with in-line work-up procedures, to enable efficient and continuous production. mdpi.comresearchgate.net
One such process involves pumping a mixture of 4-tert-butylcyclohexanone, the NADH cofactor, and isopropanol (as both a co-solvent and sacrificial substrate for cofactor regeneration) through a continuously stirred membrane reactor (CSTR) containing an alcohol dehydrogenase. polimi.itresearchgate.net The aqueous output from this first step is then extracted in-line with a solvent like MTBE. This organic layer, now containing cis-4-tert-butylcyclohexanol, is mixed with vinyl acetate and passed through a packed-bed reactor (PBR) or column reactor containing immobilized Candida antarctica lipase A (CALA). polimi.itresearchgate.net This second step mediates the acetylation. The final product, cis-woody acetate, can be obtained in high isolated yield (89%) and excellent diastereomeric purity (de > 99%) on a gram scale. researchgate.net This integrated flow process represents a significant upgrade for the production of the more valuable cis isomer. mdpi.comvapourtec.com
Alcohol Dehydrogenase-Mediated Reductions of Precursors
Catalytic Hydrogenation for Stereocontrol
Classical Esterification Kinetics and Catalysis
The classical synthesis of this compound involves the direct esterification of 4-tert-butylcyclohexanol with an acetylating agent, typically acetic acid or acetic anhydride (B1165640). evitachem.com This reaction is an equilibrium process and is generally catalyzed by strong acids. evitachem.comguidechem.com
The Fischer esterification, reacting the alcohol with acetic acid, is a common method. The mechanism involves the protonation of the carboxylic acid by the catalyst (e.g., sulfuric acid), followed by a nucleophilic attack from the alcohol's hydroxyl group. evitachem.com Water is formed as a byproduct, and its removal (for example, by azeotropic distillation with a solvent like toluene) is necessary to shift the equilibrium towards the ester product and achieve high conversion.
Alternatively, using a more reactive acylating agent like acetic anhydride or acetyl chloride can lead to a more favorable, often irreversible, reaction. evitachem.comgoogle.com When using acetyl chloride, a base like triethylamine (B128534) is typically added to neutralize the hydrochloric acid byproduct.
The kinetics of this esterification have been studied using heterogeneous catalysts to create more environmentally benign processes. For example, the esterification of 4-tert-butylcyclohexanol with acetic acid has been investigated using Amberlyst-15, an ion exchange resin, as a solid acid catalyst. researchgate.net Such heterogeneous catalysts are easily separated from the reaction mixture, simplifying purification and reducing waste. researchgate.net The reaction temperature for acetylation is generally in the range of room temperature to 150°C. google.com
Heterogeneous Catalysis in Esterification Reactions
The esterification of 4-tert-butylcyclohexanol is frequently performed using heterogeneous catalysts to simplify product purification and catalyst recovery. Both solid acid catalysts and biocatalysts have proven effective.
Ion-exchange resins, such as Amberlyst-15, serve as effective solid acid catalysts for the esterification of p-tert-butylcyclohexanol with acetic acid. google.com The use of such heterogeneous catalysts is pursued to develop more environmentally benign processes compared to traditional homogeneous acid catalysts like sulfuric acid. google.com
Enzymatic catalysis offers a highly selective and environmentally friendly alternative. Lipases are commonly employed for the acetylation of 4-tert-butylcyclohexanol. For instance, Candida antarctica lipase A (CALA) has been used to catalyze the acetylation of cis-4-(tert-butyl)cyclohexanol using vinyl acetate as the acetylating agent. chemicalbook.comenvironmentclearance.nic.inresearchgate.net This biocatalytic approach is a key step in producing the cis-isomer of woody acetate with high diastereoisomeric purity. chemicalbook.comenvironmentclearance.nic.inresearchgate.net Another study demonstrated the use of Porcine Pancreas Lipase (PPL) for the acetylation of 4-t-butylcyclohexanol. epa.gov The yield of this enzymatic reaction was significantly enhanced by including the alcohol within a hepatakis (2,3,6-tri-O-acetyl)-β-cyclodextrin (β-CD acetate) cavity, which increased the yield from less than 10% to 86.6%. epa.gov
The choice of catalyst can also influence the isomeric ratio of the final product. For instance, in the precursor synthesis, using a Raney nickel catalyst for the hydrogenation of 4-tert-butylphenol yields a high percentage of the trans-alcohol, whereas a rhodium-carbon catalyst favors the formation of the cis-alcohol. chemicalbook.com This alcohol is then subsequently acetylated. chemicalbook.com
| Catalyst System | Reactants | Key Findings | Reference |
|---|---|---|---|
| Amberlyst-15 (Ion Exchange Resin) | p-tert-Butylcyclohexanol, Acetic Acid | Provides an environmentally benign heterogeneous alternative to homogeneous acid catalysts. | google.com |
| Candida antarctica Lipase A (CALA) | cis-4-(tert-Butyl)cyclohexanol, Vinyl Acetate | Effectively catalyzes the acetylation to produce high-purity cis-woody acetate. | chemicalbook.comenvironmentclearance.nic.inresearchgate.net |
| Porcine Pancreas Lipase (PPL) / β-Cyclodextrin | 4-t-Butylcyclohexanol, Acetic Anhydride | Anchoring the alcohol in a cyclodextrin (B1172386) cavity dramatically increases the esterification yield to 86.6%. | epa.gov |
| Rhodium-Carbon | 4-tert-Butylphenol (hydrogenation) followed by acetylation | Hydrogenation step yields a high percentage of the cis-alcohol, leading to a high cis-acetate product. | chemicalbook.com |
Reaction Kinetics and Mechanistic Studies of Esterification
The synthesis of this compound via esterification is a kinetically controlled process that proceeds through a well-understood mechanism. The reaction involves the nucleophilic attack of the hydroxyl group of 4-tert-butylcyclohexanol on the carbonyl carbon of an acetylating agent, such as acetic anhydride or acetic acid. evitachem.com This leads to the formation of a tetrahedral intermediate. evitachem.com Subsequently, a proton transfer and the elimination of a leaving group (like water or acetic acid) occur to form the final ester product. evitachem.com
Kinetic studies reveal differences in the reaction rates of the cis and trans isomers of 4-tert-butylcyclohexanol. The relative rate of acetylation for the cis versus the trans isomer when reacting with acetic anhydride is approximately 1:3.70. scentspiracy.com This indicates that the trans isomer reacts significantly faster than the cis isomer. scentspiracy.com This rate difference is a key factor in determining the final isomeric composition of the product mixture under kinetically controlled conditions. The esterification reaction is noted to be extremely slow in the absence of a catalyst, which necessitates the use of an acid catalyst to act as a proton donor. google.com
Derivatization Reactions and Synthetic Utility
The primary synthetic utility of this compound is as a fragrance ingredient in a wide array of products, including soaps, detergents, and perfumes. chemicalbook.comgoogle.com Consequently, it is typically an end-product rather than a starting material for further complex chemical transformations.
The main derivatization reaction it undergoes is hydrolysis, which is the reverse of its formation. In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 4-tert-butylcyclohexanol and acetic acid. This reaction is also relevant in biological contexts, as this compound undergoes rapid enzymatic hydrolysis in vivo to form 4-tert-butylcyclohexanol, which is considered its primary metabolite. epa.gov
By analogy to structurally similar compounds like 4-tert-butylcyclohexyl methacrylate (B99206), it is expected that this compound can also undergo transesterification. This reaction would involve reacting the acetate with another alcohol in the presence of a suitable catalyst to exchange the acetyl group for a different acyl group, forming a new ester and ethanol (B145695).
Analogous and Related Compound Syntheses
The synthesis of esters analogous to this compound often involves similar esterification strategies, using 4-tert-butylcyclohexanol as the common precursor but varying the carboxylic acid or its derivative.
For example, 4-tert-butylcyclohexyl acrylate (B77674) is synthesized through the esterification of 4-tert-butylcyclohexanol with acrylic acid, typically using an acid catalyst like sulfuric acid or p-toluenesulfonic acid under reflux conditions to remove water. Similarly, 4-tert-butylcyclohexyl methacrylate is prepared via the esterification of 4-tert-butylcyclohexanol with methacrylic acid.
The synthesis of other related compounds has also been documented. The preparation of 4-tert-butylcyclohexyl 4-methoxybenzoate (B1229959) can be achieved by reacting the 4-tert-butylcyclohexanol intermediate with 4-methoxybenzoyl chloride. scbt.com Furthermore, a related compound, 2-(4-tert-butylcyclohexyl)acetic acid, can be synthesized through a multi-step process that does not use the acetate but highlights the versatility of the 4-tert-butylcyclohexyl scaffold in organic synthesis.
| Analogous Compound | Key Reactants | Reaction Type | Reference |
|---|---|---|---|
| 4-tert-Butylcyclohexyl acrylate | 4-tert-Butylcyclohexanol, Acrylic Acid | Acid-catalyzed esterification | |
| 4-tert-Butylcyclohexyl methacrylate | 4-tert-Butylcyclohexanol, Methacrylic Acid | Acid-catalyzed esterification | |
| 4-tert-Butylcyclohexyl 4-methoxybenzoate | 4-tert-Butylcyclohexanol, 4-Methoxybenzoyl chloride | Esterification | scbt.com |
| 2-(4-tert-Butylcyclohexyl)acetic acid | 4-tert-Butylcyclohexanone, Triethyl phosphonoacetate | Horner-Wadsworth-Emmons reaction followed by hydrogenation and hydrolysis |
Spectroscopic and Advanced Analytical Characterization in Research
Mass Spectrometry for Isomeric Differentiation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation pathways of 4-tert-Butylcyclohexyl acetate (B1210297). Different ionization methods provide distinct yet complementary information about its structure and stereochemistry.
Photoionization mass spectrometry has been employed to study the stereoisomeric forms of 4-tert-Butylcyclohexyl acetate. ubc.ca Research utilizing He 584 Å and Lyman α radiation for ionization has explored the fragmentation of its epimers. ubc.ca Interestingly, unlike its corresponding alcohol and methyl ether analogues where stereochemistry significantly influences the relative abundances of the molecular ion and other major ions, the mass spectra for cis- and trans-4-tert-butylcyclohexyl acetate are nearly identical under photoionization conditions. ubc.ca This similarity suggests that the fragmentation mechanism for the acetate derivative under photoionization does not proceed in a way that preserves the initial stereochemical differences, possibly due to the intervention of different fragmentation pathways compared to the related alcohols and ethers. ubc.caubc.ca
Electron Impact (EI) mass spectrometry is commonly used in conjunction with Gas Chromatography (GC-MS) for the analysis of this compound. The EI fragmentation patterns of the cis and trans isomers show some differences in the relative intensities of their fragment ions, which can aid in their differentiation. mdpi.com
A primary fragmentation pathway for both isomers involves the neutral loss of an acetic acid molecule (CH₃COOH), which has a mass of 60 Da, resulting in a prominent ion at a mass-to-charge ratio (m/z) of 138. mdpi.com Subsequent fragmentation of this ion and others leads to a characteristic pattern. The base peak for both isomers is typically observed at m/z 57, corresponding to the stable tert-butyl cation ((CH₃)₃C⁺). mdpi.com Other significant fragments are observed at m/z 123 (loss of the tert-butyl group), 82, and 67. mdpi.com
While the fragmentation pathways are similar, the relative abundance of the key fragments can differ between the two isomers, as detailed in the table below. mdpi.com
| Isomer | m/z 138 (M⁺-60) | m/z 123 | m/z 82 | m/z 67 | m/z 57 |
| cis-4-tert-Butylcyclohexyl acetate | 29% | 46% | 86% | 71% | 100% |
| trans-4-tert-Butylcyclohexyl acetate | 15% | 30% | 70% | 55% | 100% |
| This table displays the relative intensities of major fragment ions from the Electron Impact Mass Spectra of cis- and trans-4-tert-Butylcyclohexyl acetate. Data sourced from a 2021 study by Fernandez-Escamilla et al. mdpi.com |
Photoionization Mass Spectrometry Studies
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the structural elucidation of this compound and is particularly crucial for unambiguously distinguishing between the cis and trans isomers. mdpi.commdpi.comresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
The key diagnostic signal in the ¹H NMR spectrum is the proton attached to the carbon bearing the acetate group (CHOAc). In the cis isomer, where the acetate group is in an axial position, this proton is equatorial and appears as a multiplet further downfield (at approximately 4.99 ppm). mdpi.com Conversely, in the trans isomer, the acetate group is equatorial, making the corresponding proton axial. This axial proton resonates more upfield as a triplet of triplets (tt) at around 4.61 ppm. mdpi.com
¹³C NMR spectroscopy also shows distinct differences. The carbon atom attached to the acetate group (CHOAc) is more shielded in the cis isomer, appearing at approximately 69.6 ppm, compared to 73.5 ppm in the trans isomer. mdpi.com
| Isomer | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) |
| CHOAc | C(CH₃)₃ | |
| cis | 4.99 (m) | 0.86 (s) |
| trans | 4.61 (tt) | 0.84 (s) |
| This table summarizes the key ¹H and ¹³C NMR chemical shifts (in ppm) for the cis and trans isomers of this compound in CDCl₃. Data sourced from a 2021 study by Fernandez-Escamilla et al. mdpi.com |
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating the isomers of this compound and for determining the purity and composition of mixtures.
High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of this compound. A reverse-phase (RP) HPLC method can be used with a C18 column and a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (LC-MS), the non-volatile phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.comijpsm.com This method is scalable and can be used for preparative separations to isolate impurities. sielc.com For instance, one study using an HPLC system with a Hypersil GOLD aQ column and a water/acetonitrile mobile phase containing 0.1% formic acid reported a retention time of 19.398 minutes for the compound. ijpsm.com
Gas chromatography (GC) is the most widely used technique for determining the cis/trans isomer ratio in commercial and research samples of this compound. chemicalbook.comchemicalbook.com The isomers are well-resolved on common capillary columns, allowing for accurate quantification.
In GC-MS analysis, the isomers exhibit distinct retention times. The cis isomer, having a lower boiling point, typically elutes earlier than the trans isomer. chemicalbook.com For example, in one reported GC-MS analysis, the retention times were 14.89 minutes for the cis isomer and 15.73 minutes for the trans isomer. mdpi.com The NIST Chemistry WebBook also provides numerous Kovats retention index values for this compound on various standard non-polar and polar stationary phases, which are critical for standardized method development and compound identification. nih.govnist.gov
| Isomer | Retention Time (min) |
| cis-4-tert-Butylcyclohexyl acetate | 14.89 |
| trans-4-tert-Butylcyclohexyl acetate | 15.73 |
| This table shows representative Gas Chromatography retention times for the isomers. Data sourced from a 2021 study by Fernandez-Escamilla et al. mdpi.com |
Theoretical Chemistry and Mechanistic Reaction Pathway Elucidation
Conformational Analysis and Reactivity Correlations
The rigid conformational preference of the cyclohexane (B81311) ring in 4-tert-butylcyclohexyl acetate (B1210297), dictated by the bulky tert-butyl group, provides a valuable model for studying the relationship between stereochemistry and chemical reactivity. researchgate.net The tert-butyl group strongly favors the equatorial position to minimize steric strain, effectively locking the cyclohexane ring into a specific chair conformation. This conformational rigidity allows for the unambiguous assignment of the acetate substituent as either axial (in the cis-isomer) or equatorial (in the trans-isomer).
Influence of Substituent Orientation on Reaction Rates
The orientation of the acetate group, whether axial or equatorial, has a profound impact on the rates of various reactions, a principle well-documented in the study of cyclohexane derivatives. rsc.orgspcmc.ac.in This difference in reactivity is primarily attributed to steric and stereoelectronic effects.
One of the most extensively studied reactions is the alkaline hydrolysis (saponification) of the cis- and trans-isomers of 4-tert-butylcyclohexyl acetate. rsc.orgspcmc.ac.in The trans-isomer, with its equatorial acetate group, consistently exhibits a faster rate of hydrolysis compared to the cis-isomer, where the acetate group is in the more sterically hindered axial position. rsc.orgspcmc.ac.in
During the saponification of esters, the reaction proceeds through a tetrahedral intermediate. spcmc.ac.in In the case of the cis-isomer, the approach of the hydroxide (B78521) ion to the axial carbonyl group is sterically hindered by the two syn-axial hydrogen atoms at the C-3 and C-5 positions. spcmc.ac.in This steric hindrance raises the energy of the transition state, leading to a higher activation energy and a slower reaction rate. spcmc.ac.in Conversely, the equatorial acetate group in the trans-isomer is more accessible to the incoming nucleophile, resulting in a lower activation energy and a faster reaction. spcmc.ac.in
The ratio of the hydrolysis rates (ktrans/kcis) for 4-tert-butylcyclohexyl acetates in aqueous dioxane has been reported to be approximately 6.7. spcmc.ac.in This value is a quantitative measure of the steric hindrance experienced by the axial acetate group. It is noteworthy that this effect is less pronounced than in the saponification of ethyl 4-tert-butylcyclohexanecarboxylates, where the reactive center is closer to the cyclohexane ring. spcmc.ac.in
Acetolysis of the corresponding tosylates also demonstrates this principle, with the cis-4-tert-butylcyclohexyl tosylate (axial tosylate) reacting about 3.4 times faster than the trans-isomer in an SN1 reaction. slideshare.net This is attributed to the relief of steric strain from the 1,3-diaxial interactions in the formation of the carbocation intermediate for the axial isomer. slideshare.net
The following table summarizes the relative reactivity of the cis and trans isomers in different reactions.
| Reaction | Isomer with Faster Rate | Relative Rate (k_trans / k_cis_) | Reference |
| Alkaline Hydrolysis | trans (equatorial) | 6.7 | spcmc.ac.in |
| Acetolysis of Tosylate | cis (axial) | 0.29 (inversely) | slideshare.net |
Postulated Fragmentation Mechanisms
The fragmentation of this compound, particularly under electron impact in mass spectrometry, follows predictable pathways common to cyclic esters. The initial step is typically the ionization of the ester oxygen atom, creating a radical cation. nsf.gov Subsequent fragmentation can occur through several mechanisms, including α-cleavage and inductive cleavage. nsf.gov
A common fragmentation pathway for esters is the McLafferty rearrangement, but this is not prominent for this compound due to the cyclic structure. Instead, fragmentation is often initiated by cleavage of the ring or loss of the acetate group.
In the gas-phase pyrolysis of acetates, a concerted cis-elimination reaction via a six-membered cyclic transition state is a major pathway, leading to the formation of an alkene and acetic acid. researchgate.netnih.gov For this compound, this would involve the abstraction of a hydrogen atom from an adjacent carbon by the carbonyl oxygen of the acetate group. The stereoelectronic requirement for this E2-type elimination is an anti-periplanar arrangement of the eliminating groups. slideshare.net In cyclohexane systems, this corresponds to a trans-diaxial orientation. slideshare.net
Consequently, the cis-isomer of 4-tert-butylcyclohexyl tosylate, which has an axial tosyl group, undergoes elimination in the presence of sodium ethoxide in ethanol (B145695) significantly faster than its trans-isomer. slideshare.net While this is for a tosylate, a similar principle applies to the pyrolysis of the acetate, where the axial acetate in the cis-isomer is better positioned for elimination than the equatorial acetate in the trans-isomer. researchgate.net However, studies on the pyrolysis of cis- and trans-4-t-butylcyclohexyl acetate have shown that the ease of pyrolysis is primarily dependent on the ground state energy of the acetates. researchgate.net
Solvent Effects on Reaction Mechanisms
The solvent in which a reaction is conducted can significantly influence the reaction mechanism and rate by stabilizing or destabilizing reactants, transition states, and intermediates. numberanalytics.comlibretexts.org Key solvent properties that play a role include polarity (dielectric constant) and the ability to form hydrogen bonds (protic vs. aprotic). numberanalytics.comlibretexts.org
For reactions involving this compound that proceed through charged intermediates, such as SN1 reactions, polar protic solvents are particularly effective at accelerating the reaction rate. libretexts.org These solvents can stabilize both the carbocation intermediate and the leaving group through ion-dipole interactions and hydrogen bonding. libretexts.org For example, the solvolysis of 4-t-butylcyclohexyl tosylates is faster in more polar solvents. researchgate.net
In the case of alkaline hydrolysis, a reaction that proceeds via a charged tetrahedral intermediate, the solvent also plays a crucial role. rsc.orgresearchgate.net The rates of alkaline hydrolysis of cyclohexyl acetates have been studied in different aqueous dioxane mixtures. rsc.org An increase in the water content of the solvent (a more polar, protic environment) leads to a greater rate of hydrolysis. rsc.org This is because the more aqueous solvent can better solvate and stabilize the negatively charged hydroxide nucleophile and the tetrahedral intermediate. libretexts.org
The table below illustrates the general effect of solvent polarity on reaction types relevant to this compound.
| Reaction Type | Effect of Increasing Solvent Polarity | Reason | Reference |
| SN1 | Increased Rate | Stabilization of carbocation intermediate and leaving group. | libretexts.org |
| SN2 | Decreased Rate | Stabilization of the nucleophile, making it less reactive. | libretexts.org |
| Alkaline Hydrolysis | Increased Rate | Stabilization of the charged tetrahedral intermediate. | rsc.org |
Environmental Fate and Degradation Studies
Biodegradation Kinetics and Pathways
The rate and manner of 4-tert-Butylcyclohexyl acetate's breakdown are influenced by several environmental factors. Research on the biodegradation of a mixture of fragrance chemicals demonstrated that at medium-to-high concentrations, 4-tert-butylcyclohexyl acetate (B1210297) could be fully degraded within 14 days in the presence of inoculum from wastewater treatment plants. acs.org The degradation process begins with the hydrolysis of the ester bond, yielding 4-tert-butylcyclohexanol (B146172) and acetic acid. epa.gov
The concentration of this compound in the environment significantly affects its degradation kinetics. Studies have shown that higher concentrations of the chemical lead to longer biodegradation half-times. acs.org This delay is primarily attributed to an increase in the duration of the lag phase, which is the initial period before significant biodegradation begins. acs.org While the ultimate rate of degradation once it commences may be similar across different concentrations, the extended lag phase at higher levels means the compound persists longer before breaking down. acs.orgresearchgate.net
| Study Parameter | Observation | Reference |
|---|---|---|
| Ready Biodegradability | Not readily biodegradable. | epa.gov |
| Degradation Percentage (28 days) | 54% | epa.gov |
| Primary Degradation Pathway | Enzymatic hydrolysis to 4-tert-butylcyclohexanol. | epa.gov |
| Concentration Effect | Higher concentrations increase lag phases and overall degradation time. | acs.org |
| Degradation in Mixture (14 days) | Fully degraded at medium-to-high concentrations. | acs.org |
Green Chemistry Principles in Synthesis
Traditional synthesis routes for this compound, particularly its more desirable cis-isomer, often involve methods with significant environmental drawbacks. vapourtec.comalmacgroup.com These classical methods, such as the hydrogenation of 4-tert-butylphenol (B1678320) using metal catalysts like rhodium on carbon, require high pressure and elevated temperatures and can use corrosive reagents. almacgroup.commdpi.com Such processes often result in a higher proportion of the less fragrant trans-isomer and carry a high environmental burden. vapourtec.comalmacgroup.com
In response, research has focused on developing greener, more sustainable synthesis pathways rooted in biocatalysis. almacgroup.com These methods align with the principles of green chemistry by utilizing enzymes to perform specific chemical transformations under mild conditions, reducing waste and avoiding the use of hazardous materials.
A key green approach involves a two-step enzymatic process:
Stereoselective Reduction : The process starts with the reduction of 4-tert-butylcyclohexanone (B146137). The use of commercial alcohol dehydrogenases (ADHs) as biocatalysts allows for the highly stereoselective reduction of the ketone to produce the desired cis-4-tert-butylcyclohexanol. vapourtec.commdpi.com This enzymatic step is a direct and effective alternative to reductions using expensive and toxic metal catalysts. almacgroup.com
Enzymatic Acetylation : The resulting cis-4-tert-butylcyclohexanol is then acetylated to form the final product. This is achieved using a lipase (B570770), such as Candida antarctica lipase A (CALA), with vinyl acetate often serving as the acyl donor. mdpi.com This enzymatic esterification avoids the harsh reagents typically used in chemical acetylation.
Furthermore, advancements have led to the design of a continuous-flow biocatalytic process. vapourtec.commdpi.com This system integrates the enzymatic reaction steps with in-line purification, offering a significant technological upgrade that enhances efficiency and minimizes environmental impact. vapourtec.commdpi.com
| Synthesis Method | Key Features | Environmental Considerations | Reference |
|---|---|---|---|
| Classical Chemical Synthesis | Hydrogenation of 4-tert-butylphenol; use of metal catalysts (e.g., Rhodium); high pressure and temperature. | High environmental burden; use of expensive/corrosive materials; often produces less desired isomer. | almacgroup.commdpi.com |
| Green Biocatalytic Route | Two-step enzymatic process: 1. Stereoselective reduction of 4-tert-butylcyclohexanone with Alcohol Dehydrogenase (ADH). 2. Enzymatic acetylation with Lipase (e.g., CALA). | Mild reaction conditions; high stereoselectivity for desired cis-isomer; avoids hazardous reagents and toxic metals. | vapourtec.comalmacgroup.commdpi.com |
| Continuous-Flow Process | Integration of enzymatic steps with in-line work-up and purification. | Technological upgrade for production; enhances efficiency and sustainability. | vapourtec.commdpi.com |
Applications in Chemical Research and Development
Model Compound for Fundamental Chemical Studies
4-tert-Butylcyclohexyl acetate (B1210297) is frequently employed as a model compound in fundamental chemical studies, largely due to the conformational rigidity imparted by the bulky tert-butyl group. This group effectively "locks" the cyclohexane (B81311) ring into a specific chair conformation, minimizing the complexities of conformational isomerism that can complicate the analysis of other cyclohexane derivatives. rsc.org The tert-butyl group strongly favors an equatorial position to minimize steric strain, which in turn forces the acetate group into either an axial (in the cis isomer) or equatorial (in the trans isomer) position. rsc.org
This fixed stereochemistry allows for precise investigations into the effects of substituent orientation on chemical reactivity and physical properties. For instance, studies on the rates of alkaline hydrolysis of the cis and trans isomers of 4-tBCHA have provided valuable insights into the differing reactivity of axial versus equatorial functional groups. rsc.org By comparing the hydrolysis rates of these isomers, researchers can quantify the influence of steric hindrance and stereoelectronic effects on reaction mechanisms. rsc.org The assumption that the cis and trans isomers exist entirely in conformations with their acetoxy groups axial and equatorial, respectively, allows for the derivation of the conformations of other substituted cyclohexyl acetates from kinetic data. rsc.org
These fundamental studies are critical for building a deeper understanding of reaction kinetics, stereochemistry, and the structure-reactivity relationships that govern organic chemical transformations. The well-defined nature of 4-tBCHA isomers provides a clear and reproducible system for testing theoretical models and developing new predictive tools in physical organic chemistry.
Role in Volatile Organic Compound Research
4-tert-Butylcyclohexyl acetate is a significant subject in the study of volatile organic compounds (VOCs), which are chemicals that can easily become vapors or gases and are emitted from a wide array of products, including many common household items. As a widely used fragrance ingredient in products like air fresheners, cleaning supplies, soaps, and cosmetics, 4-tBCHA is frequently detected in indoor air quality assessments. chemicalbook.comresearchgate.netnasa.govcore.ac.uk
Research into VOCs often involves identifying and quantifying the chemical compounds emitted from consumer products to understand their potential impact on the environment and human health. Studies have identified 4-tBCHA in the emissions of various fragranced products, sometimes as one of the most prevalent compounds. nasa.govcore.ac.uk For example, one analysis of plug-in air fresheners and car air fresheners found this compound in five out of the seven products tested. nasa.gov
Furthermore, the presence of 4-tBCHA in recycled materials, such as high-density polyethylene, is a focus of research aimed at improving recycling processes. researchgate.net The compound can be absorbed by plastics from their original contents (e.g., scented lotions or cleaners) and then released, contributing to odors in the recycled materials. researchgate.net Understanding the sorption and desorption behavior of VOCs like 4-tBCHA is crucial for developing more effective decontamination and deodorization methods for recycled plastics, thereby enhancing their quality and suitability for reuse in new products. researchgate.net
Table 1: Research Findings on this compound in VOC Studies
| Research Area | Finding | Source(s) |
|---|---|---|
| Indoor Air Quality | Identified as a common VOC emitted from plug-in and car air fresheners. | nasa.govcore.ac.uk |
| Consumer Products | Detected in a wide range of fragranced products, including soaps, detergents, and cosmetics. | chemicalbook.comresearchgate.neteuropa.eu |
| Materials Science | Found as a contaminant in recycled high-density polyethylene, contributing to odor. | researchgate.net |
| Human Skin Volatiles | Identified as an exogenous compound on human skin, likely from the use of personal care products. | nih.gov |
Potential as a Synthetic Intermediate for Advanced Materials
The chemical structure of this compound offers potential for its use as a synthetic intermediate in the development of advanced materials. The ester functional group can be hydrolyzed to produce 4-tert-butylcyclohexanol (B146172), which can then undergo further chemical modifications. The robust cyclohexane core, with its conformationally locked structure due to the tert-butyl group, provides a stable scaffold upon which more complex molecular architectures can be built.
One area of potential is in the synthesis of polymers and liquid crystals. The rigid and well-defined stereochemistry of the 4-tert-butylcyclohexyl moiety could be exploited to create polymers with specific and predictable three-dimensional structures. Such polymers might exhibit unique thermal or mechanical properties. In the field of liquid crystals, molecules with rigid core structures are often required to achieve the necessary anisotropic packing for mesophase formation. The 4-tert-butylcyclohexyl group could serve as such a rigid component in the design of novel liquid crystalline materials.
Moreover, the principles learned from the synthesis and manipulation of 4-tBCHA can be applied to more complex systems. For example, the catalytic methods used to control the cis/trans isomer ratio in the synthesis of 4-tBCHA are highly relevant to the stereoselective synthesis of other substituted cyclohexanes. chemicalbook.comodowell.comchemicalbook.com The hydrogenation of 4-tert-butylphenol (B1678320) to 4-tert-butylcyclohexanol, the precursor to the acetate, can be directed to yield predominantly the cis or trans isomer by selecting the appropriate catalyst, such as rhodium-carbon for the cis isomer or Raney nickel for the trans. chemicalbook.comodowell.com This control over stereochemistry is a critical aspect of designing advanced materials where the spatial arrangement of atoms dictates the material's ultimate function. While direct, large-scale applications are still in the exploratory phase, the compound's structural characteristics make it a valuable building block for research in materials science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
